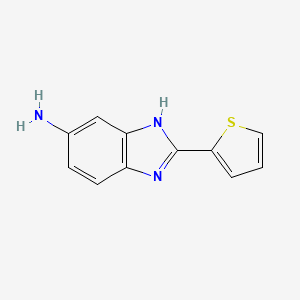

2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine

描述

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical Sciences

Historical Context and Evolution of Benzimidazole Research

The history of benzimidazole research dates back over a century, with its derivatives initially finding use as anthelmintic agents. Over the decades, the therapeutic applications of benzimidazoles have expanded dramatically, leading to the development of drugs for various conditions, including anti-ulcer medications, antihistamines, and anticancer agents. benthamdirect.combohrium.comdntb.gov.ua This evolution reflects an ever-deepening understanding of the structure-activity relationships that govern the biological effects of this versatile heterocyclic system.

Role of Nitrogen Heterocycles in Advanced Medicinal Chemistry and Functional Materials

Nitrogen heterocycles, including benzimidazoles, form the backbone of a vast array of pharmaceuticals and functional materials. bohrium.com Their prevalence is attributed to their unique electronic properties, ability to participate in hydrogen bonding, and their structural resemblance to endogenous biomolecules. nih.gov In medicinal chemistry, these features enable nitrogen heterocycles to bind to enzymes and receptors with high specificity. impactfactor.org In the realm of functional materials, the tunable electronic nature of these compounds makes them valuable components in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The Thiophene (B33073) Moiety: Aromaticity, Reactivity, and Contribution to Molecular Properties

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a common building block in the design of pharmaceuticals and organic electronic materials. nih.govnih.gov Its aromatic character, arising from the delocalization of six π-electrons over the five-membered ring, imparts significant stability to the molecule.

The sulfur atom in the thiophene ring influences its electronic properties, making it an electron-rich system that is reactive towards electrophilic substitution. nih.gov In the context of drug design, the thiophene ring is often used as a bioisostere for a benzene (B151609) ring, offering similar steric properties but with different electronic and metabolic profiles. nih.gov The inclusion of a thiophene moiety can enhance a molecule's potency, modulate its pharmacokinetic properties, and provide additional sites for interaction with biological targets. nih.govresearchgate.net

Rationale for Dedicated Investigation of 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine

The specific focus on this compound stems from the unique combination of its constituent parts and the strategic placement of its functional groups.

Unique Conjugated System and Potential for Diverse Applications

The direct linkage of the electron-rich thiophene ring to the C2 position of the benzimidazole scaffold creates an extended π-conjugated system. This conjugation is expected to give rise to interesting photophysical and electronic properties, making the compound a candidate for applications in materials science, particularly in the development of organic electronics. nih.gov Studies on similar thiophene-linked benzimidazole conjugates have demonstrated their potential as optoelectronic materials, exhibiting intramolecular charge transfer (ICT) processes that are crucial for applications in devices like OLEDs and solar cells. nih.gov

Below is a table comparing the optoelectronic properties of related thiophene-benzimidazole conjugates, highlighting the influence of different functional groups on their absorption and emission spectra.

| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|---|

| DTBI1 | -OCH3 | 380 | 450 |

| DTBI2 | -N(CH3)2 | 420 | 520 |

| DTBI3 | -CF3 | 375 | 440 |

Position of the Amine Group (C5) for Further Functionalization

The presence of an amine group at the C5 position of the benzimidazole ring offers a reactive handle for further chemical modification. This primary amine can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. This potential for functionalization is a key aspect of its appeal in medicinal chemistry, as it enables the systematic exploration of structure-activity relationships to develop compounds with optimized biological activities. nih.gov General synthetic routes to 5-aminobenzimidazoles often involve the reduction of a corresponding 5-nitrobenzimidazole (B188599) precursor, which can be prepared by the condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid. google.comrsc.org

The physicochemical properties of the parent compound, 2-(2-thienyl)-1H-benzimidazole, are summarized in the table below. The addition of the C5-amino group to this structure is expected to modulate these properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H8N2S |

| Molecular Weight | 200.26 g/mol |

| CAS Number | 3878-18-0 |

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODERBZFANUDJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354091 | |

| Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-47-8 | |

| Record name | 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Yl 1h Benzoimidazol 5 Ylamine and Its Analogues

Conventional Synthetic Routes to Benzimidazole (B57391) Derivatives

Conventional methods for constructing the benzimidazole core are foundational in organic chemistry, primarily relying on the cyclocondensation of ortho-diaminobenzene (o-phenylenediamine) with a suitable carbonyl-containing reactant.

Condensation Reactions Involving o-Phenylenediamine (B120857) Derivatives

The most direct and widely employed method for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine (OPD) derivative and a carboxylic acid or its equivalent, such as an aldehyde. mdpi.comnih.gov This approach, often referred to as the Phillips synthesis, typically requires acidic conditions and elevated temperatures. researchgate.net To synthesize 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine, the starting materials would be 1,2,4-triaminobenzene and thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.

The reaction proceeds via the initial formation of a Schiff base (imine) between one of the amino groups of the OPD and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable benzimidazole ring. beilstein-journals.org A variety of catalysts and reaction conditions have been developed to improve the efficiency and yield of this fundamental transformation. researchgate.net

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| o-Phenylenediamine, Aldehyde | L-Proline (10 mol%) | Water (pH 4.2) | Reflux | Good to Excellent | ijrar.org |

| o-Phenylenediamine, Aldehyde | Ammonium (B1175870) Chloride | Ethanol (B145695) | 80–90 °C | 72-90% | semanticscholar.org |

| o-Phenylenediamine, Aldehyde | MgCl₂·6H₂O | - | - | High | rsc.org |

| o-Phenylenediamine, Aldehyde | Erbium(III) triflate | Water | 1 °C, 5 min | 35-50% | nih.gov |

| o-Phenylenediamine, Aldehyde | H₂O₂ / HCl | Acetonitrile | Room Temp | Excellent | organic-chemistry.org |

One-Pot Multicomponent Reactions for Enhanced Efficiency

To improve efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis. nih.govrsc.org These reactions allow for the formation of complex molecules like benzimidazole derivatives from three or more starting materials in a single step without isolating intermediates. tandfonline.com This approach significantly enhances atom economy and reduces reaction time and purification efforts. researchgate.net

For instance, a three-component reaction can be designed using an o-phenylenediamine, an aldehyde, and an oxidizing agent in one pot to directly yield the 2-substituted benzimidazole. organic-chemistry.org An iron-catalyzed, one-pot, three-component process has been developed for synthesizing benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) as the nitrogen source, proceeding under mild conditions with high yields. nih.govrsc.org Another MCR involves the reaction of 2-aminobenzimidazoles with an aromatic aldehyde and an isocyanide, which proceeds via condensation and a subsequent [4+1] cycloaddition. acs.org

Modern Approaches in Thiophene-Benzimidazole Synthesis

Recent advancements have focused on developing more sustainable, efficient, and selective methods for the synthesis of complex heterocyclic systems like thiophene-benzimidazoles. These include novel catalytic systems and energy-efficient protocols.

Catalytic Strategies (e.g., Proline-Catalyzed, Metal-Catalyzed Coupling)

Proline-Catalyzed Synthesis: The use of organocatalysts, particularly L-proline and its derivatives, has gained traction as a green and efficient method for benzimidazole synthesis. ijrar.org Proline has been successfully used to catalyze the condensation of o-phenylenediamine derivatives with aryl aldehydes. researchgate.netnih.gov A notable example is the use of a Zinc-proline complex (Zn-(proline)₂) as a water-soluble and recyclable Lewis acid catalyst. researchgate.netnih.govjst.go.jp This system facilitates the selective synthesis of 1,2-disubstituted benzimidazoles from various o-phenylenediamines and aldehydes in water at ambient temperatures, achieving moderate to excellent yields. nih.govscispace.com

Metal-Catalyzed Coupling: Transition metal catalysts are instrumental in modern organic synthesis for forming C-N and C-C bonds. Various metal catalysts, including those based on copper, iron, palladium, cobalt, and bismuth, have been employed to synthesize benzimidazoles. rsc.orgnih.gov Copper oxide nanoparticles, for example, have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzimidazoles and related heterocycles. nih.gov Iron(III) porphyrin complexes have proven effective in one-pot, multicomponent syntheses. rsc.org Similarly, a highly recyclable cobalt nanocomposite has been shown to catalyze the coupling of phenylenediamines and aldehydes without the need for additives or oxidants. organic-chemistry.org For the specific synthesis of 2-thiophenyl benzimidazoles, palladium-catalyzed Suzuki-Miyaura coupling reactions between a 2-bromobenzimidazole and a thiophene (B33073) boronic acid derivative represent a viable strategy for forming the C-C bond between the two heterocyclic rings. youtube.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal chemistry for its ability to dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. organic-chemistry.orgresearchgate.neteurekaselect.com The synthesis of benzimidazole derivatives is particularly amenable to this technique. mdpi.com

Reactions that would typically require several hours under reflux can often be completed in a matter of minutes under microwave irradiation. eurekaselect.comarkat-usa.org For example, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be accelerated significantly. nih.govtandfonline.com A study demonstrated the synthesis of 2-phenyl-1H-benzimidazole and related compounds by reacting OPD with benzoic acid in ethanol under microwave irradiation, showcasing a rapid and efficient process. mdpi.com This methodology is highly applicable to the synthesis of this compound, offering a greener and faster alternative to traditional protocols. benthamscience.com

Strategies for Functionalization and Derivatization

The functionalization of the this compound scaffold can be achieved through two primary strategies: pre-functionalization of the starting materials or post-functionalization of the formed benzimidazole core.

Pre-functionalization: This is the most direct approach, where desired functional groups are already present on the precursors.

On the Benzimidazole Ring: To obtain the target molecule, 1,2,4-triaminobenzene (or its protected equivalent, 4-nitro-1,2-phenylenediamine, followed by reduction) is used as the starting diamine. Different substituents on the benzene (B151609) ring can be introduced by starting with appropriately substituted o-phenylenediamines.

On the Thiophene Ring: Using a substituted thiophene-2-carboxaldehyde or carboxylic acid in the initial condensation reaction will result in a functionalized thiophene moiety at the 2-position of the benzimidazole. A variety of substituted N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized using this principle. mdpi.com

Post-functionalization: This involves chemically modifying the this compound molecule after its initial synthesis.

N-alkylation/N-arylation: The secondary amine (N-H) of the imidazole (B134444) ring can be readily alkylated or arylated using various electrophiles under basic conditions to yield 1-substituted derivatives. nih.gov

Modification of the 5-amino group: The primary amino group at the 5-position is a versatile handle for further derivatization. It can undergo a wide range of reactions, such as acylation, sulfonylation, diazotization followed by Sandmeyer reactions, or condensation with aldehydes to form Schiff bases, as demonstrated in the synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols. nih.gov This allows for the introduction of a vast array of functional groups and the extension of the molecular structure.

Chemical Modifications at the Benzimidazole Nitrogen (N1)

The nitrogen atom at the N1 position of the benzimidazole ring is a key site for introducing structural diversity. N-alkylation and N-arylation reactions are commonly employed to modify the compound's properties.

N-Alkylation: The introduction of alkyl groups at the N1 position can be achieved by reacting 2-(thiophen-2-yl)-1H-benzo[d]imidazol-5-amine with various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. For instance, reaction with ethyl chloroacetate (B1199739) in the presence of a base would yield the corresponding ethyl ester derivative at the N1 position. illinois.eduuobaghdad.edu.iq

N-Arylation: The introduction of aryl groups at the N1 position is often accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgresearchgate.netrsc.org This reaction typically involves the coupling of the N-H bond of the benzimidazole with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. For example, coupling with 3-bromothiophene (B43185) would introduce a thiophen-3-yl group at the N1 position. wikipedia.org

Table 1: Examples of N1-Substituted Derivatives of 2-(Thiophen-2-yl)-1H-benzoimidazol-5-ylamine

| Substituent at N1 | Reagent | General Conditions |

| Ethyl | Ethyl iodide | K₂CO₃, DMF, heat |

| Benzyl | Benzyl bromide | NaH, THF, rt |

| Phenyl | Phenylboronic acid | Cu(OAc)₂, TMEDA, MeOH/H₂O |

| 4-Tolyl | 4-Iodotoluene | Pd catalyst, phosphine ligand, base, toluene, heat |

Structural Diversification at the C2-Thiophene Unit

The thiophene ring at the C2 position of the benzimidazole core offers another avenue for structural modification, which can be exploited to fine-tune the molecule's biological activity.

Functionalization of a Pre-formed Benzimidazole: Electrophilic substitution reactions can be performed on the 2-(thiophen-2-yl)benzimidazole core. Halogenation, such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS), introducing a bromine atom onto the thiophene ring, typically at the 5-position. rsc.org This bromo-derivative can then serve as a handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to introduce new aryl, vinyl, or alkynyl groups. rsc.orgbenthamscience.comnih.gov

Synthesis from Substituted Thiophene Aldehydes: An alternative strategy involves the use of pre-functionalized thiophene-2-carboxaldehydes in the initial condensation reaction with the o-phenylenediamine. This approach allows for the introduction of a wide variety of substituents onto the thiophene ring at the outset of the synthesis. For example, using 5-bromo-thiophene-2-carboxaldehyde would directly yield the 2-(5-bromothiophen-2-yl)benzimidazole derivative.

Table 2: Examples of C2-Thiophene Modified Analogues

| Thiophene Substituent | Synthetic Approach | Key Reagents |

| 5-Bromo | Halogenation of pre-formed benzimidazole | NBS, CCl₄ |

| 5-Phenyl | Suzuki coupling of the 5-bromo derivative | Phenylboronic acid, Pd catalyst, base |

| 5-Methyl | Synthesis from a substituted aldehyde | 5-Methylthiophene-2-carboxaldehyde |

| 5-Nitro | Nitration of the thiophene ring (if benzimidazole is protected) | HNO₃/H₂SO₄ |

Introduction of Various Substituents at the Benzimidazole C5-Amine Position

The primary amine at the C5 position is a versatile functional group that can be readily modified through various reactions to generate a diverse library of analogues.

Acylation and Sulfonylation: The C5-amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the corresponding amides. reddit.comrsc.org For example, reaction with thiophene-2-carbonyl chloride would yield N-[2-(thiophen-2-yl)-1H-benzo[d]imidazol-5-yl]thiophene-2-carboxamide. nih.gov Similarly, sulfonylation with sulfonyl chlorides provides sulfonamide derivatives. nih.gov

Alkylation and Reductive Amination: Direct alkylation of the C5-amine can be achieved with alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. This involves the reaction of the C5-amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) to yield the corresponding secondary or tertiary amine.

Urea (B33335) and Thiourea (B124793) Formation: Reaction of the C5-amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are often explored for their potential to form key hydrogen bonding interactions in biological systems.

Table 3: Examples of C5-Amine Functionalized Derivatives

| Functional Group | Reagent | General Conditions |

| Acetamide | Acetic anhydride | Pyridine, rt |

| Benzamide | Benzoyl chloride | Triethylamine, DCM, rt |

| Benzenesulfonamide | Benzenesulfonyl chloride | Pyridine, heat |

| N-Benzylamine | Benzaldehyde, then NaBH₄ | Methanol, rt |

| Phenylurea | Phenyl isocyanate | THF, rt |

Green Chemistry Principles in Scalable Synthesis

The large-scale synthesis of benzimidazole derivatives for potential pharmaceutical applications necessitates the adoption of green and sustainable chemical processes. Key green chemistry principles are being increasingly applied to the synthesis of 2-arylbenzimidazoles. Current time information in Pasuruan, ID.nih.govmdpi.com

Use of Greener Solvents and Catalysts: Traditional syntheses often employ hazardous solvents and stoichiometric amounts of harsh reagents. Modern approaches focus on the use of environmentally benign solvents like water or ethanol. Current time information in Pasuruan, ID. Furthermore, the development of recyclable heterogeneous catalysts, such as metal oxides or supported metal nanoparticles, minimizes waste and allows for easier product purification. bohrium.comresearchgate.netresearchgate.net For instance, catalysts like Fe/MgO have been shown to be effective and reusable for benzimidazole synthesis. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. sciforum.netarkat-usa.orgtandfonline.comresearchgate.netresearchgate.net These techniques can also enable solvent-free reactions, further enhancing the green credentials of the synthetic process.

Flow Chemistry: For scalable synthesis, continuous flow chemistry offers significant advantages over traditional batch processes. illinois.eduacs.orgacs.orgwiley-vch.de Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and yield. The small reaction volumes at any given time also minimize the risks associated with handling hazardous reagents or exothermic reactions.

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable, which is crucial for their potential development as pharmaceutical agents.

Following a comprehensive search for scientific literature, the specific experimental and theoretical spectroscopic data required to construct the article on "this compound" (CAS 51759-47-8) is not available.

Detailed research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR, FTIR, and Raman spectroscopy, as well as comparative analyses with theoretically derived frequencies for this specific compound, could not be located. As per the instructions to generate a thorough, informative, and scientifically accurate article based on research findings, the absence of this foundational data prevents the creation of the requested content.

It is not possible to provide an analysis of chemical shifts, multiplicity patterns, carbon framework connectivity, or vibrational modes without access to the primary spectroscopic data for the specified molecule. To ensure scientific accuracy and strictly adhere to the provided outline, which requires detailed data, the article cannot be written at this time.

Advanced Structural Elucidation and Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds like 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine. The molecular formula of this compound is C₁₁H₉N₃S, corresponding to a monoisotopic mass of approximately 215.05 Da. uni.luscbt.com In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak ([M]⁺) at m/z 215.

The fragmentation pattern of benzimidazole (B57391) derivatives containing thiophene (B33073) substituents often follows predictable pathways under electron impact (EI) ionization. scispace.com The fragmentation is initiated by the ionization of the molecule, leading to a series of cleavage and rearrangement processes. For this compound, the molecular ion is relatively stable. scispace.com Fragmentation would likely involve characteristic losses, such as the cleavage of the thiophene ring or the benzimidazole core. The fragmentation of related thiophene-containing heterocyclic compounds has been shown to involve α-cleavage relative to the carbonyl group, which, while not directly present, suggests the C-C bond between the thiophene and benzimidazole rings is a likely point of fragmentation. researchgate.netnih.gov

Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated, which are essential for interpreting spectra from techniques like electrospray ionization (ESI). uni.lu These predictions help in identifying the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and other common species.

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₀N₃S⁺ | 216.05899 |

| [M+Na]⁺ | C₁₁H₉N₃SNa⁺ | 238.04093 |

| [M+K]⁺ | C₁₁H₉N₃SK⁺ | 254.01487 |

| [M+NH₄]⁺ | C₁₁H₁₃N₄S⁺ | 233.08553 |

| [M-H]⁻ | C₁₁H₈N₃S⁻ | 214.04443 |

Computational and Theoretical Investigations of 2 Thiophen 2 Yl 1h Benzoimidazol 5 Ylamine

Semi-Empirical Methods and Comparative Quantum Chemical Studies

Semi-empirical methods, which incorporate some experimental parameters to simplify quantum mechanical calculations, and more rigorous quantum chemical studies like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting the geometry, electronic structure, and reactivity of molecules. For benzimidazole (B57391) derivatives, these studies often explore the impact of different substituents on the molecule's properties.

Key Research Findings:

Structural and Electronic Properties: Quantum chemical calculations are frequently employed to determine optimized molecular geometries, including bond lengths and angles. For substituted benzimidazoles, these studies reveal how different functional groups influence the planarity of the benzimidazole core and the orientation of the substituents. For instance, the substitution of different groups on the benzimidazole ring can alter its electronic properties, which in turn can affect its chemical stability and reactivity.

Reactivity Descriptors: These computational methods can also calculate various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Spectroscopic Analysis: Theoretical calculations are also used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental data, researchers can confirm the structure of the synthesized compounds.

Illustrative Data on Computational Parameters for Benzimidazole Derivatives:

| Computational Method | Basis Set | Calculated Property | Typical Finding for Substituted Benzimidazoles |

| DFT (B3LYP) | 6-311++G(d,p) | Optimized Geometry | Provides accurate bond lengths and angles. |

| TD-DFT | 6-31G(d) | Electronic Transitions | Predicts UV-Vis absorption spectra. |

| Hartree-Fock (HF) | 6-31G(d) | Mulliken Charges | Determines the charge distribution on atoms. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment, such as solvent molecules or biological macromolecules. researchgate.net For benzimidazole derivatives with potential therapeutic applications, MD simulations are particularly valuable for understanding their mechanism of action at a molecular level. nih.govnih.gov

Key Research Findings from Studies on Related Compounds:

Conformational Analysis: MD simulations can explore the different conformations that a molecule like 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine can adopt. This is particularly important for understanding how the molecule might bind to a biological target, as its shape and flexibility are key determinants of its binding affinity.

Solvent Effects: These simulations can model the behavior of the molecule in different solvents, providing information on its solubility and how the solvent affects its structure and dynamics.

Ligand-Protein Interactions: In the context of drug design, MD simulations are used to study the binding of benzimidazole derivatives to proteins. nih.gov These simulations can reveal the specific amino acid residues involved in the binding, the stability of the ligand-protein complex, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov For example, a study on amidino-substituted benzimidazoles as inhibitors of dipeptidyl peptidase III used MD simulations to reveal the importance of imidazolinyl and phenyl groups in the binding mechanism. nih.gov

Illustrative Data from MD Simulations of Benzimidazole Derivatives:

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 10-100 nanoseconds | Allows for the observation of significant conformational changes and interactions. |

| Force Field | CHARMm, AMBER | Defines the potential energy function for the system. |

| Root Mean Square Deviation (RMSD) | Stable over simulation time | Indicates the stability of the molecule's conformation or a ligand-protein complex. |

| Root Mean Square Fluctuation (RMSF) | High for flexible regions | Identifies the parts of the molecule with the greatest mobility. |

While the direct application of these computational methods to this compound is yet to be extensively documented, the established use of these techniques for the broader benzimidazole class provides a solid foundation for future theoretical investigations of this specific compound. Such studies would be invaluable for a deeper understanding of its chemical properties and for guiding the design of new functional materials and therapeutic agents.

Structure Activity Relationship Sar Studies of 2 Thiophen 2 Yl 1h Benzoimidazol 5 Ylamine Derivatives

Influence of Substituents on the Benzimidazole (B57391) Core for Targeted Bioactivity

The benzimidazole scaffold is a privileged structure in drug discovery, and its substitution pattern significantly dictates the biological profile of the resulting compounds. nih.govrsc.org Modifications at the C2, N1, and C5 positions of the 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine core have been explored to modulate activity against various targets. researchgate.net The structural flexibility of the benzimidazole ring allows for targeted modifications that can enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

The C2 position of the benzimidazole ring is a key site for modification, directly influencing the molecule's interaction with biological targets. nih.gov Studies on related benzimidazole derivatives have shown that introducing different aromatic or alkyl groups at this position can drastically alter bioactivity. nih.govlongdom.org For instance, in a series of benzimidazole-based PPARγ agonists, a phenyl group at C2 resulted in the most active compound, while hydroxylation of this phenyl group significantly decreased activity, likely due to hydrophilic repulsion. nih.gov This highlights the importance of hydrophobicity at the C2 position for this specific target.

Table 1: Effect of C2 Substituents on PPARγ Activation in a Benzimidazole Series

| Compound ID | C2 Substituent | EC50 (µM) |

|---|---|---|

| 4a | Propyl | - |

| 4b | Butyl | < 4a |

| 4c | iso-Butyl | > 4a |

| 4d | tert-Butyl | < 4c |

| 4e | Phenyl | 0.27 |

| 4f | Benzyl | 1.4 |

| 4g | Phenethyl | 0.31 |

| 4h | 4-Chlorobenzyl | 0.55 |

| 4i | 4-Methoxyphenyl | 0.29 |

| 4j | 4-Hydroxyphenyl | 5.8 |

Data sourced from a study on PPARγ agonists, illustrating the impact of C2 modifications. nih.gov

Substitution at the N1 position of the benzimidazole core is another critical determinant of biological activity. researchgate.net The introduction of substituents at this position can influence the molecule's conformation, solubility, and ability to form hydrogen bonds. Studies on various benzimidazole derivatives have demonstrated that N-alkylation or N-arylation can lead to significant changes in potency and selectivity. nih.gov For example, in a series of diflapolin (B1670557) derivatives with a benzimidazole subunit, N-butoxycarbonyl-substitution was found to be advantageous for soluble epoxide hydrolase (sEH) activity. nih.gov

The C5-amine group of the parent compound, this compound, offers a valuable handle for chemical modification to enhance target specificity. This primary amine can be acylated, alkylated, or converted into other functional groups to probe interactions with specific regions of a biological target. For example, in a study of benzimidazole derivatives as anti-inflammatory agents, substitutions at the C5 position with groups like –CH3 or –NO2 resulted in moderate inhibition of COX enzymes, whereas a –OCHF2 group was not favorable. nih.gov

Role of the Thiophene (B33073) Moiety in SAR Contributions

The thiophene moiety at the C2 position is a significant contributor to the biological activity of this compound and its derivatives. longdom.org Thiophene is a bioisostere of the phenyl ring but possesses distinct electronic properties and a smaller size, which can lead to improved biological activity and pharmacokinetic profiles. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with biological targets. researchgate.net

The position of the thiophene ring relative to the benzimidazole core, as well as substituents on the thiophene ring itself, can greatly influence activity. mdpi.com In a study of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as CDK5/p25 inhibitors, the thiophene ring played a crucial role in the molecule's binding to the enzyme. researchgate.net The presence of the thiophene unit in drug molecules can also alter metabolic pathways, potentially leading to less toxic effects. researchgate.net

Conformational Factors in Ligand-Target Recognition

The three-dimensional conformation of a ligand is a critical factor in its ability to bind to a biological target. For derivatives of this compound, the relative orientation of the thiophene ring and the benzimidazole core is of particular importance. nih.gov The dihedral angle between these two ring systems can determine whether the molecule adopts a planar or a more twisted conformation, which in turn affects its fit within a binding pocket. nih.gov

Crystal structure analysis of related compounds, such as (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole, reveals a relatively small dihedral angle between the imidazole (B134444) and thiophene rings, suggesting a preference for a somewhat planar conformation. nih.gov However, substitutions at the N1 position or on the rings themselves can introduce steric hindrance that forces a more twisted conformation. researchgate.net Understanding these conformational preferences is essential for designing molecules that can adopt the optimal geometry for target binding.

Rational Ligand Design Strategies Derived from SAR Principles

The SAR data gathered from studying derivatives of this compound provides a foundation for the rational design of new and more potent compounds. researchgate.net By understanding which functional groups at which positions enhance activity and selectivity, medicinal chemists can design new molecules with improved therapeutic potential. researchgate.net

For example, if SAR studies indicate that a hydrophobic substituent at the C2 position is beneficial, new analogs can be synthesized with various hydrophobic groups to optimize this interaction. nih.gov Similarly, if a specific hydrogen bonding interaction involving the N1 position is identified as being crucial for activity, molecules can be designed to maximize this interaction. researchgate.net Molecular modeling and docking studies can be used in conjunction with SAR data to visualize how different derivatives bind to a target, further guiding the design of new inhibitors. nih.gov This iterative process of design, synthesis, and testing is central to modern drug discovery. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-[2-(2-Thienyl)vinyl]-1H-1,3-benzimidazole |

Mechanistic and in Vitro Biological Activity Investigations

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of 2-thienylbenzimidazole derivatives are diverse, stemming from the versatile pharmacophoric nature of the fused heterocyclic system. Investigations into analogous compounds suggest several potential modes of action, including enzyme inhibition and interactions with nucleic acids.

Enzyme Inhibition Assays (e.g., DNA Topoisomerase I, Cyclooxygenase, 5-Lipoxygenase, p70S6 kinase, Cholinesterases)

The 2-thienylbenzimidazole scaffold has been identified as a key structural motif in the development of various enzyme inhibitors.

p70S6 Kinase: Derivatives containing the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold have been developed as highly potent inhibitors of p70S6 kinase (p70S6K). nih.gov In one study, optimization of screening hits led to benzimidazole (B57391) 5-substituted compounds that demonstrated inhibition constants (Ki) of less than 1 nM. nih.gov These compounds showed significant selectivity (>100-fold) for p70S6K over other kinases like PKA, ROCK, and GSK3. nih.gov The 5-amino group on the benzimidazole ring, as present in the subject compound, was found to be a particularly favorable substitution for potent inhibition. nih.gov

Cholinesterases: The benzimidazole nucleus is recognized for its role in the design of acetylcholinesterase (AChE) inhibitors, which are critical for the management of Alzheimer's disease. nih.govisp.edu.pk Studies on various benzimidazole derivatives have shown significant inhibitory activity against AChE. nih.gov For instance, certain 1,2-disubstituted benzimidazole derivatives exhibited IC50 values in the nanomolar range, comparable to the reference drug donepezil. nih.gov Kinetic studies revealed a mixed-type inhibition, indicating that these compounds can bind to either the free enzyme or the enzyme-substrate complex. nih.gov

5-Lipoxygenase (5-LOX): The 5-LOX enzyme is a key target in inflammatory pathways. mdpi.comresearchgate.net While direct data on 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine is unavailable, related structures containing thiophene (B33073) or aminophenol moieties are known to be potent 5-LOX inhibitors. For example, a series of N-(5-substituted) thiophene-2-alkylsulfonamides showed dose-dependent inhibition of 5-LOX with IC50 values ranging from 20-100 nM. nih.gov Similarly, 2-benzylaminophenols have been identified as highly potent 5-LOX inhibitors with IC50 values in the nanomolar range. nih.gov This suggests that the thiophene ring and the amino-substituted benzene (B151609) ring of the target compound are relevant pharmacophores for potential 5-LOX inhibition.

Cyclooxygenase (COX) and DNA Topoisomerase I: Benzimidazole derivatives have been investigated for a wide array of biological activities, including anti-inflammatory and antitumor effects, which can be associated with the inhibition of COX enzymes and topoisomerases, respectively. researchgate.netesisresearch.org However, specific inhibitory data for 2-thienylbenzimidazole derivatives against these enzymes is not extensively detailed in the available literature.

Table 1: Enzyme Inhibition by Structurally Related Benzimidazole Derivatives

| Compound Class | Target Enzyme | Activity (IC50 / Ki) | Reference |

|---|---|---|---|

| 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives | p70S6 Kinase | Ki < 1 nM | nih.gov |

| 1-Benzyl-2-(pyridin-4-yl)-1H-benzimidazole derivatives | Acetylcholinesterase (AChE) | IC50 = 29.5 ± 1.2 nM | nih.gov |

| N-(5-substituted) thiophene-2-alkylsulfonamides | 5-Lipoxygenase (5-LOX) | IC50 = 20-100 nM | nih.gov |

Nucleic Acid Binding and Intercalation Studies

Heterocyclic aromatic systems, such as the one present in this compound, have the potential to interact with DNA through various binding modes, including intercalation between base pairs or binding within the minor groove. Studies on metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone have demonstrated their ability to bind to calf thymus DNA (CT-DNA). nih.gov These interactions suggest that the thiophene moiety can participate in forming complexes that associate with nucleic acids. While this does not confirm direct intercalation by the parent amine, it supports the capacity of the thiophene-containing scaffold to engage in DNA binding, a mechanism often associated with antimicrobial and cytotoxic activities. nih.gov

Specific Receptor or Ion Channel Modulatory Effects

The 2-thienylbenzimidazole scaffold has been explored for its ability to modulate specific cell receptors. In a notable study, a derivative, 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]thiophen-2-yl)-1H-Benzo[d]imidazole-5-carboxylic Acid, was identified as a potent and orally bioavailable antagonist for the E-type prostanoid receptor 4 (EP4). nih.gov The EP4 receptor is implicated in inflammation and immuno-suppression in cancer. nih.gov This finding highlights the potential of the broader 2-aryl-benzimidazole chemical class to be tailored for high-affinity interactions at specific G-protein coupled receptors, although direct evidence for this compound is not yet available.

In Vitro Efficacy Assessments in Relevant Biological Models

The therapeutic potential of the 2-thienylbenzimidazole scaffold is further evidenced by its broad-spectrum activity in various in vitro biological models, particularly in antimicrobial and antioxidant assays.

Antimicrobial Spectrum (Antibacterial and Antifungal Activity)

The benzimidazole and thiophene nuclei are independently known to be core components of many antimicrobial agents. nih.govmdpi.commdpi.com Unsurprisingly, hybrid molecules containing both scaffolds often exhibit potent antibacterial and antifungal properties. Various studies have demonstrated that derivatives of 2-thienyl-benzimidazole and related structures are active against a range of pathogenic microbes.

For instance, studies on 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidine derivatives revealed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans. mdpi.com Similarly, other 2,5-disubstituted benzimidazoles have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.gov The activity is often influenced by the nature and position of substituents on the core scaffold. Some compounds, such as 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, have demonstrated potent activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/mL. esisresearch.org

Table 2: In Vitro Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Staphylococcus aureus | 12.5 | esisresearch.org |

| 2,5-disubstituted furane-benzothiazole derivatives | Staphylococcus aureus | 12.5 - 25 | nih.gov |

| 2,5-disubstituted furane-benzothiazole derivatives | Escherichia coli | 25 - 50 | nih.gov |

| 2-Cyclohexyl-benzoxazole/benzimidazole derivatives | Candida albicans | 25 - 50 | esisresearch.org |

| 2-Cyclohexyl-benzoxazole/benzimidazole derivatives | Pseudomonas aeruginosa | 50 | esisresearch.org |

Antioxidant Potential and Reactive Species Scavenging

Oxidative stress is implicated in numerous disease states, and compounds capable of scavenging free radicals are of significant therapeutic interest. tandfonline.com The benzimidazole ring system is a known antioxidant pharmacophore. nih.govmdpi.com Research on triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole (B32235) rings has confirmed significant antioxidant activity. tandfonline.comtandfonline.comnih.gov

The antioxidant potential of these compounds has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. tandfonline.comresearchgate.net In one study, a carbothioamide derivative incorporating the 2-thienylbenzimidazole backbone showed a very high scavenging capacity, with a 50% scavenging concentration (SC50) value of 9.89 ± 0.07 µg/mL in the DPPH assay. tandfonline.com Another derivative demonstrated more potent scavenging activity than the standard antioxidant Trolox in the ABTS assay. tandfonline.com Furthermore, 2-arylbenzimidazole derivatives bearing a hydroxyl group showed potent hydroxyl radical (HO•) scavenging activity, which translated to a reduction of intracellular oxidative stress in cell-based models. nih.gov

Table 3: In Vitro Antioxidant Activity of Structurally Related Compounds

| Compound Class | Assay Method | Activity (SC50 / EC50 in µg/mL) | Reference |

|---|---|---|---|

| Triheterocyclic (Benzimidazole, Thiophene, Triazole) | DPPH Radical Scavenging | 9.89 ± 0.07 | tandfonline.com |

| Triheterocyclic (Benzimidazole, Thiophene, Triazole) | ABTS Radical Scavenging | More potent than Trolox | tandfonline.com |

| 2-Aryl-5-hydroxy-benzimidazole derivative | Hydroxyl Radical Scavenging | EC50 ≈ 10.5 (46 µM) | nih.gov |

| Thiophene-2-carboxamide derivatives | ABTS Radical Scavenging | 62.0% inhibition | nih.gov |

Antiviral Efficacy in Cell Culture Systems

The benzimidazole scaffold is a core component of various compounds investigated for broad-spectrum antiviral properties. researchgate.netresearchgate.netnih.gov Studies on novel unsaturated five-membered benzo-heterocyclic amine derivatives have demonstrated potent activity against both RNA and DNA viruses. nih.gov For instance, certain benzothiazole (B30560) derivatives, structurally related to the thiophene-benzimidazole core, have shown significant inhibitory activity at low micromolar concentrations. Notably, compound 3g was active against a range of viruses, including the Hepatitis B Virus (HBV), with an IC50 value of 0.71 μM, while compound 3f also showed activity with IC50 values ranging from 3.21 to 5.06 μM. nih.gov

Furthermore, research into (thio)semicarbazone-based benzimidazoles has identified compounds with dual inhibitory action against influenza A virus and human coronavirus. mdpi.com Other derivatives have proven to be effective against the Respiratory Syncytial Virus (RSV), with compounds 22 and 25 exhibiting EC50 values of 7.0 µM and 2.4 µM, respectively, reaching a potency comparable to the licensed drug ribavirin. mdpi.com While these findings highlight the potential of the benzimidazole nucleus as a platform for antiviral drug discovery, it has been noted that structural modifications are critical; in one study, the substitution of a benzothiazole scaffold for a benzimidazole one led to a complete loss of antiviral activity, underscoring the nuanced structure-activity relationships at play. nih.gov

Anticancer Activity against Human Cancer Cell Lines (e.g., HepG2, MCF7, HeLa)

The thiophene-benzimidazole framework is a recurring motif in the design of novel anticancer agents. Numerous derivatives have been evaluated against a panel of human cancer cell lines, demonstrating significant cytotoxic and apoptotic effects.

Activity against Hepatocellular Carcinoma (HepG2): Several studies have documented the efficacy of related compounds against HepG2 liver cancer cells. nih.govnih.gov Fused thienopyrimidine derivatives, for example, have shown promise as antiproliferative agents. semanticscholar.org In one study, the chloro derivative 3b and the derivative 4c were identified as the most promising candidates, with IC50 values of 3.105 µM and 3.023 µM, respectively. semanticscholar.org These compounds were found to induce apoptosis in liver carcinoma cells. semanticscholar.org Similarly, other novel benzimidazole derivatives have been shown to provoke cytotoxicity and induce apoptosis in HepG2 cells, with compounds 10 and 12 arresting the cell cycle in the G1 phase. nih.gov

Activity against Breast Cancer (MCF-7) and Cervical Cancer (HeLa): The cytotoxic potential of this chemical class extends to other cancer types, including breast and cervical cancers. While specific IC50 values for this compound are not available, studies on related structures are informative. For example, iridium(III) complexes incorporating 2-(5-arylthiophen-2-yl)-1H-benzo[d]imidazoles have been assessed for their phototoxic effects in HeLa cells. nih.gov Morphological studies of treated MCF-7 cells have confirmed that certain benzimidazole derivatives can induce apoptosis, leading to characteristic changes like blebbing and cell shrinkage. researchgate.net

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Chloro derivative 3b | HepG2 | 3.105 | semanticscholar.org |

| Derivative 4c | HepG2 | 3.023 | semanticscholar.org |

| Compound 10 | HepG2 | Induces apoptosis | nih.gov |

| Compound 12 | HepG2 | Induces apoptosis | nih.gov |

In Vitro Anti-Inflammatory Modulatory Effects

Derivatives containing benzimidazole or thiophene rings are frequently investigated for their anti-inflammatory properties. researchgate.net The mechanisms often involve the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govnih.govresearchgate.net

A series of 2-substituted benzimidazole derivatives demonstrated noteworthy anti-inflammatory potential, with compounds B2 , B4 , B7 , and B8 exhibiting IC50 values lower than the standard drug ibuprofen (B1674241) in a luminol-enhanced chemiluminescence assay. nih.govnih.gov Molecular docking studies for these compounds suggested a mechanism of action involving the inhibition of COX enzymes, aldose reductase, and phospholipase A2. nih.govnih.gov

Other research has shown that novel benzimidazole derivatives can effectively inhibit the lipopolysaccharide-induced secretion of the pro-inflammatory cytokines TNF-α and IL-6 in mouse macrophages. researchgate.net Similarly, studies on novel thiophene derivatives have demonstrated significant in vitro anti-inflammatory activity through the inhibition of bovine serum albumin denaturation, a process implicated in inflammation. mjms.mk Specifically, compounds with chloro-substitutions, such as SPJ-1b and SPJ-1g , showed the most promising results. mjms.mk

Computational Approaches for Predicting Biological Interactions

In silico methods, including molecular docking and pharmacokinetic predictions, are integral to modern drug discovery, providing crucial insights into the potential interactions and disposition of novel compounds.

Molecular Docking Simulations for Target Binding Affinity

Molecular docking simulations are widely used to predict the binding orientation and affinity of small molecules to the active sites of macromolecular targets. For the thiophene-benzimidazole chemical family, these studies have explored interactions with a variety of biological targets.

For example, docking studies of benzimidazole derivatives with the CB2 cannabinoid receptor have been performed to explain selectivity and binding affinity, with one derivative (8f ) showing a high affinity (Ki = 0.08 μM). nih.govebi.ac.uk In another study, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were docked into the active site of α-glucosidase. acs.org The results revealed strong binding interactions, with the most active inhibitor showing a binding energy of -69.65 kcal/mol and a high docking score of -7.34 kcal/mol, supporting the experimental findings. acs.org Docking simulations have also been used to investigate the binding of benzimidazole derivatives to prostaglandin-endoperoxide synthase 2, an enzyme involved in inflammation. scispace.com These computational studies help to elucidate the molecular basis of the observed biological activities and guide the design of more potent and selective inhibitors.

| Compound Class | Target Protein | Binding Affinity Metric | Value | Reference |

|---|---|---|---|---|

| Benzimidazole Derivative (8f) | Cannabinoid Receptor CB2 | Ki | 0.08 µM | ebi.ac.uk |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol (7i) | α-Glucosidase | Binding Energy | -69.65 kcal/mol | acs.org |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol (7j) | α-Glucosidase | Docking Score | -7.34 kcal/mol | acs.org |

In Silico Prediction of Molecular Properties Relevant to Pharmacokinetics

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the drug-like potential of a compound. For benzimidazole and thiophene derivatives, in silico tools are routinely used to predict key pharmacokinetic parameters.

General pharmacokinetic studies on benzimidazole derivatives indicate that they often undergo first-pass metabolism in the liver and can have relatively low absolute oral bioavailability, ranging from 2% to 60%. ibmc.msk.runih.gov Computational models are used to predict properties that influence this behavior. For instance, ADME predictions for a series of 2-(4-(methylsulfonyl) phenyl) benzimidazoles calculated parameters such as lipophilicity (Consensus logP), topological polar surface area (TPSA), and percentage of human intestinal absorption (%ABS). rsc.orgnih.gov For many of these derivatives, the predicted intestinal absorption was high, often exceeding 80%. rsc.orgnih.gov Similarly, studies on benzo[b]thiophen-5-amine (B1267150) derivatives have used computational tools to perform ADME and PASS (Prediction of Activity Spectra for Substances) predictions to gain insight into their in silico properties. These predictive studies are essential for identifying candidates with favorable pharmacokinetic profiles early in the drug development process.

Advanced Applications and Materials Science Potential

Development as Chemosensors

The benzimidazole-thiophene framework is a cornerstone in the design of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species. The inherent photophysical properties of this scaffold, combined with the ease of chemical modification, allow for the creation of highly sensitive and selective sensors for a variety of analytes.

Derivatives of the benzimidazole-thiophene scaffold are widely employed in the development of fluorometric and colorimetric chemosensors. researchgate.net These compounds possess exceptional photophysical properties that can be modulated by the presence of different functional groups. researchgate.net The core structure contains a delocalized π-electron system that can lead to strong fluorescence intensity. researchgate.net The acidity of the benzimidazole (B57391) N-H group can be adjusted by the electronic connection to the thiophene (B33073) heterocycle, enhancing intramolecular electronic delocalization, a key feature for sensing applications. sciforum.net Furan, pyrrole, and thiophene are known for their interesting photophysical properties, which enable their use as fluorescent sensors and markers. sciforum.net By attaching various recognition units to this core structure, researchers can create sensors that respond to specific analytes through changes in their fluorescence, such as enhancement or quenching. sciforum.net

A significant application of these chemosensors is the detection of metallic cations, many of which are environmentally hazardous or biologically important. sciforum.net The nitrogen and sulfur atoms within the benzimidazole-thiophene structure can act as binding sites for metal ions. sciforum.netresearchgate.net Researchers have successfully designed derivatives for the selective detection of a wide range of ions.

For instance, specific sensors based on this or similar scaffolds have been developed to detect ions such as mercury (Hg²⁺), copper (Cu²⁺), cadmium (Cd²⁺), gold (Au³⁺), silver (Ag⁺), gallium (Ga³⁺), and zinc (Zn²⁺). researchgate.netresearchgate.netnih.govrsc.orgrsc.orgnih.gov The selectivity is achieved by tailoring the molecular structure to create a binding pocket that is sterically and electronically favorable for a specific ion. This high selectivity is crucial for practical applications, allowing for the detection of a target ion even in the presence of other competing ions. rsc.org

Table 1: Examples of Benzimidazole-Thiophene Based Chemosensors and their Target Ions

| Sensor Type | Target Ion(s) | Key Features |

|---|---|---|

| Thiophene-appended benzothiazole (B30560) | Cu²⁺, Cd²⁺ | Ratiometric detection with high water tolerance and stability. nih.gov |

| Phenothiazine-Thiophene-Benzimidazole | Au³⁺, Ag⁺, Hg²⁺ | Selective detection in aqueous solution. researchgate.net |

| Thiophen-2-yl-benzothiazole derivatives | Hg²⁺ | Multisignaling changes observed through UV-vis and fluorescence spectra. rsc.org |

| 5-(Thiophene-2-yl)oxazole derivative | Ga³⁺ | Highly sensitive and selective fluorescence "turn-on" response. rsc.org |

The detection mechanism in benzimidazole-thiophene chemosensors typically involves a direct interaction between the sensor molecule and the analyte, leading to a measurable change in its optical properties. Several photophysical processes can be responsible for these changes:

Fluorogenic Response: This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"). Quenching often occurs upon binding to paramagnetic metal ions like Cu²⁺, which facilitates non-radiative decay pathways. nih.gov Conversely, a "turn-on" response can happen if the sensor's fluorescence is initially suppressed and is restored upon binding to an analyte, a mechanism often seen in the detection of ions like Ga³⁺. rsc.org

Chromogenic Response: The binding event can also cause a change in the sensor's color, which is observable by the naked eye. This is due to a shift in the molecule's absorption spectrum upon complexation with the analyte. For example, the addition of Hg²⁺ to certain thiophene-benzothiazole derivatives causes a distinct color change from colorless to yellow. rsc.org

Intramolecular Charge Transfer (ICT): The electronic properties of the benzimidazole-thiophene scaffold can be tuned to facilitate ICT from an electron-donor part of the molecule to an electron-acceptor part. When an ion binds, it can alter the efficiency of this ICT process, leading to a shift in the absorption or emission wavelength. This mechanism is responsible for the red shift observed in a thiophene-appended benzothiazole sensor upon binding to cadmium ions. nih.gov

Ratiometric Sensing: More advanced sensors are designed for ratiometric detection, where the intensity ratio at two different emission wavelengths is measured. This approach provides a built-in correction for environmental factors and instrument variations, leading to more accurate and reliable results. nih.gov

Optoelectronic and Photophysical Applications

The same electronic and photophysical properties that make benzimidazole-thiophene derivatives excellent chemosensors also make them promising candidates for use in optoelectronic devices. Their ability to absorb and emit light, coupled with their charge-transporting capabilities, is being explored for applications in organic light-emitting diodes (OLEDs) and solar cells.

The photophysical properties of these compounds are central to their function. They typically exhibit strong absorption in the UV-visible region, corresponding to π → π* electronic transitions. mdpi.com The emission properties, including the wavelength and quantum yield, are highly dependent on the specific chemical structure and substitutions on the core scaffold. nih.gov For example, introducing different substituents can shift the emission color significantly. rsc.org Researchers have developed materials based on similar D-π-A (Donor-π-bridge-Acceptor) structures that emit light from orange-yellow to the deep-red and even near-infrared (NIR) regions. frontiersin.org The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic that can be tuned through molecular design. mdpi.com

The unique properties of the benzimidazole-thiophene scaffold have positioned it as a valuable component in the development of next-generation photovoltaic and light-emitting technologies.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole moieties are known to possess electron-transporting properties, which is a crucial function in OLEDs. mdpi.com When combined with thiophene, which can act as a π-bridge, these materials can be used as efficient emitters. frontiersin.org Novel emitters based on a D-π-A-π-D structure incorporating thiophene have been synthesized for deep-red to NIR OLEDs, achieving high external quantum efficiencies (EQE) of up to 5.75% for deep-red emission and 1.44% for NIR emission. frontiersin.org The design strategy of using thiophene as a π-bridge effectively red-shifts the emission without sacrificing efficiency. frontiersin.org

Solar Cells: In the realm of solar energy, benzimidazole-thiophene derivatives have been investigated for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nycu.edu.twewha.ac.kr In DSSCs, heteroleptic ruthenium complexes featuring thiophene-based benzimidazole ligands have shown enhanced short-circuit current density and power conversion efficiencies compared to standard dyes. nycu.edu.tw The inclusion of thiophene groups broadens the spectral features, leading to better light-harvesting abilities. nycu.edu.tw Similarly, conjugated polymers incorporating dimethyl-2H-benzimidazole and various thiophene units have been synthesized for photovoltaic applications, demonstrating their potential as electron donor materials in bulk-heterojunction solar cells. ewha.ac.krresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine |

| 2-(thiophen-2-yl)-1H-benzo[d]imidazole |

| N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine |

| N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine |

| 5-(thiophen-2-yl)oxazole-4-carbohydrazide |

| 4-diethylaminosalicylaldehyde |

| 2-(2′-hydroxyphenyl)benzimidazole |

| 2-(2′-hydroxyphenyl)benzothiazole |

| 2-(p-tolyl)-1H-benzo[d]imidazole |

| 5,6-difluorobenzo[c] researchgate.netresearchgate.netsciforum.netthiadiazole |

| 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |

| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |

| 1,3,6,8-tetra(1,2-diphenyl)-1H-benzimidazolepyrene |

| 2-thiophen-2-yl-benzothiazole |

| 9-(5-benzothiazol-2-yl-thiophen-2-yl)-9H-carbazole |

| 2-(5-acenaphthen-5-yl-thiophen-2-yl)-benzothiazole |

| 6-(5-benzothiazol-2-yl-thiophen-2-yl)-2-hexyl-benzo[de]isoquinoline-1,3-dione |

| 2-thiouracil |

| 5-t-butyl-2-thiouracil |

| 2-thiothymine |

Coordination Chemistry of Thiophene-Benzimidazole Ligands

Derivatives of the thiophene-benzimidazole family are recognized as effective ligands for transition metal ions, owing to the presence of multiple heteroatoms that can act as coordination sites. jocpr.com Specifically, Schiff bases derived from the condensation of 2-thiophenecarboxaldehyde with substituted o-phenylenediamines or other benzimidazole precursors form bidentate ligands of the "NS" type. jocpr.com

Coordination with metal ions typically occurs through two primary sites:

The sulfur atom of the thiophene ring. jocpr.comhakon-art.com

An imine or azomethine nitrogen atom of the benzimidazole moiety. jocpr.comhakon-art.comnih.gov

The formation of these metal complexes has been confirmed through extensive spectroscopic and analytical characterization. Infrared (IR) spectroscopy is a particularly powerful tool for elucidating the coordination mode. Upon complexation, characteristic shifts in vibrational frequencies are observed. The band corresponding to the C=N (azomethine) stretch shifts to a lower frequency (by 30-35 cm⁻¹ in some cases), while the C–S–C vibration of the thiophene ring shifts to a higher frequency (by 4–17 cm⁻¹), confirming the involvement of both the imine nitrogen and the thiophene sulfur in bonding to the metal center. jocpr.comhakon-art.com Furthermore, new, sharp bands appear in the far-IR region of the spectra, which are assigned to the formation of M–N and M–S bonds. jocpr.com

Based on analytical and spectral data, various geometries for these complexes have been proposed, with octahedral being common for transition metals like Cu(II), Ni(II), and Co(II). jocpr.comresearchgate.net The table below summarizes the characterization of transition metal complexes with a representative thiophene-benzimidazole ligand.

| Metal Ion (M) | Proposed Geometry | Key IR Spectral Shift (ν C=N) cm⁻¹ | Key IR Spectral Shift (ν C-S-C) cm⁻¹ | Appearance of New Bands |

|---|---|---|---|---|

| Cu(II) | Octahedral | Shift to 1568-1582 | Shift to higher frequency | M-N, M-S |

| Zn(II) | Octahedral | Shift to 1568-1582 | Shift to higher frequency | M-N, M-S |

| Co(II) | Octahedral | Shift to 1568-1582 | Shift to higher frequency | M-N, M-S |

| Cd(II) | Octahedral | Shift to 1568-1582 | Shift to higher frequency | M-N, M-S |

| Ni(II) | Octahedral | Shift to 1568-1582 | Shift to higher frequency | M-N, M-S |

Data synthesized from findings on bidentate ligands derived from 2-thiophenecarboxaldehyde and o-phenylenediamine (B120857). jocpr.com

Textile Dyeing Applications

Compounds derived from aminothiophenes, including those with a benzimidazole moiety, are a significant class of disperse dyes. sapub.orgnih.gov These dyes are particularly suitable for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and nylon due to their chemical nature. sapub.orgsapub.org

The utility of thiophene-based azo dyes in the textile industry stems from several advantageous properties:

Brightness and Color: They provide a high degree of brightness and can produce a wide spectrum of shades, from yellow and red to deep blues and greys. sapub.orgscispace.comchemsociety.org.ng This makes them a viable alternative to more expensive anthraquinone (B42736) dyes. nih.govsapub.org

Dyeability: The relatively small molecular structure associated with the thiophene ring contributes to better dyeability and penetration into the fiber matrix. sapub.orgnih.gov

Sublimation Fastness: The heterocyclic nature of the thiophene ring imparts excellent sublimation fastness, which is crucial for processes like heat transfer printing and for maintaining color integrity during ironing. sapub.orgnih.govsapub.org

Color Deepening Effect: The thiophene moiety itself has an intrinsic color-deepening (bathochromic) effect, which enhances the tinctorial strength of the dye. sapub.orgnih.gov

The performance of these dyes, particularly their fastness to various conditions, is a critical measure of their quality. Fastness properties are typically rated on a scale, and research shows that thiophene-based disperse dyes generally exhibit good to excellent performance, although light fastness can be variable. sapub.org The table below summarizes typical performance characteristics of these dyes on polyester fabric.

| Property | Description / Rating | Reference |

|---|---|---|

| Fiber Type | Polyester, Nylon | sapub.orgsapub.org |

| Color Shades | Varies from yellow, brown, pink to grey, blue, and purple | scispace.comchemsociety.org.ng |

| Light Fastness | Moderate to Good (can be poor in some structures) | sapub.orgnih.govchemsociety.org.ng |

| Washing Fastness | Very Good to Excellent | sapub.orgscispace.comsapub.org |

| Perspiration Fastness | Very Good to Excellent | sapub.orgscispace.comsapub.org |

| Sublimation Fastness | Excellent | nih.govsapub.orgscispace.com |

| Rubbing Fastness | Good to Very Good | sapub.orgscispace.com |

Future Perspectives and Emerging Research Directions

Design and Synthesis of Next-Generation 2-Thiophen-2-yl-1H-benzoimidazol-5-ylamine Analogues with Tailored Specificity

Future research will heavily focus on the rational design and synthesis of novel analogues of this compound to achieve enhanced potency and target specificity. The benzimidazole (B57391) nucleus is considered a "privileged structure" in medicinal chemistry, and its derivatization is a key strategy for developing new therapeutic agents. nih.govchemmethod.com Synthetic efforts will likely concentrate on several key areas of the molecule:

Modification of the Thiophene (B33073) Ring: Introducing various substituents onto the thiophene ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved interactions with biological targets.

Functionalization of the Benzimidazole Core: The amine group at the 5-position offers a prime site for derivatization. For instance, conversion to amides, sulfonamides, or Schiff bases can create new analogues with diverse pharmacological profiles. nih.govresearchgate.net Similarly, substitution at the N-1 position of the benzimidazole ring can influence the molecule's physicochemical properties, such as solubility and membrane permeability.

Bioisosteric Replacement: Replacing the thiophene ring with other heterocycles (e.g., furan, pyridine (B92270), thiazole) could lead to analogues with novel biological activities and improved pharmacokinetic properties. nih.gov

The goal of these synthetic explorations is to build a comprehensive structure-activity relationship (SAR) library. This will enable the fine-tuning of the molecular architecture to selectively target specific enzymes, receptors, or cellular pathways implicated in various diseases, from cancer to parasitic infections. nih.govnih.gov

Integration of Advanced Computational Methods with High-Throughput Screening for Rational Design

The convergence of high-throughput screening (HTS) and advanced computational chemistry is set to revolutionize the discovery of new drugs based on the this compound scaffold. hilarispublisher.com While HTS allows for the rapid testing of large compound libraries, its integration with in silico methods provides a more rational and efficient approach to identifying promising lead candidates. nih.gov

Structure-based drug discovery (SBDD) methods will be pivotal when the three-dimensional structure of a biological target is known. beilstein-journals.org Techniques such as molecular docking and virtual high-throughput screening (VHTS) can be used to screen vast virtual libraries of novel this compound analogues, predicting their binding affinities and modes of interaction with the target's active site. beilstein-journals.orgnih.gov For targets where the 3D structure is not available, ligand-based approaches like quantitative structure-activity relationship (QSAR) and pharmacophore modeling will be employed to guide the design of new derivatives. hilarispublisher.com

Furthermore, molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of interactions and the conformational changes that occur upon binding. hilarispublisher.combeilstein-journals.org The synergy between these computational tools and experimental HTS data will accelerate the optimization cycle, reducing the time and cost associated with bringing a new therapeutic agent to market. nih.govacs.org

Table 1: Role of Computational Methods in Drug Design

| Computational Method | Application in Rational Design of Analogues |

| Virtual High-Throughput Screening (VHTS) | Rapid in silico screening of large compound libraries to identify potential "hits". beilstein-journals.org |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity to guide lead optimization. hilarispublisher.com |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. hilarispublisher.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability and dynamics of protein-ligand complexes. beilstein-journals.org |

Exploration of Novel Mechanistic Pathways in Biological Systems

While benzimidazole derivatives are known to act through various mechanisms, such as inhibiting tubulin polymerization or specific kinases, the precise molecular pathways affected by this compound and its future analogues remain largely unexplored. nih.govnih.gov Future research should aim to elucidate these mechanisms to uncover novel therapeutic applications.

One promising avenue is investigating the compound's effect on cellular signaling pathways critical for cancer progression. nih.gov For example, studies could explore its potential to inhibit kinases like CK1δ/ε or to interfere with pathways regulated by viral oncoproteins, such as the Human Papillomavirus (HPV) E7 protein. nih.govnih.gov Other research has shown that some benzimidazole hydrazone derivatives can inhibit de novo purine (B94841) synthesis, thereby suppressing DNA and RNA synthesis in tumor cells. nih.gov This suggests that analogues of this compound could be investigated for similar effects on nucleic acid metabolism.

Advanced techniques such as proteomics, transcriptomics, and metabolomics will be instrumental in identifying the direct molecular targets and downstream effects of these compounds. Pinpointing novel mechanisms of action will not only validate the therapeutic potential of this chemical scaffold but also open up new avenues for treating diseases that are currently difficult to manage.

Development of Advanced Functional Materials Based on the Compound's Scaffold

Beyond its biomedical potential, the rigid, planar structure and conjugated π-system of the 2-Thiophen-2-yl-1H-benzimidazole scaffold make it an attractive candidate for the development of novel functional materials. The inherent photophysical properties of similar heterocyclic systems, such as 2-phenylbenzothiazole, suggest that derivatives of this compound could find applications in optoelectronics. mdpi.com

Future research could focus on synthesizing derivatives and polymers incorporating this scaffold for use in:

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence of the core structure could be harnessed to create new emissive materials for display and lighting technologies. mdpi.com

Chemical Sensors: The amine group and the nitrogen and sulfur atoms in the heterocyclic rings provide potential coordination sites for metal ions and anions. This could be exploited to design highly sensitive and selective fluorescent sensors. mdpi.com

Organic Field-Effect Transistors (OFETs): The π-conjugated system could facilitate charge transport, making these materials suitable for applications in organic electronics. mdpi.com

By systematically modifying the chemical structure—for instance, by extending the conjugation or adding specific functional groups—researchers can fine-tune the material's electronic and optical properties to meet the demands of specific technological applications.

Implementation of Sustainable and Scalable Synthetic Methodologies

As interest in this compound and its derivatives grows, the development of sustainable and scalable synthetic methods will become increasingly important. nih.gov Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, toxic solvents, and long reaction times, which are not environmentally friendly or cost-effective for large-scale production. nih.govchemmethod.com

The principles of green chemistry offer a roadmap for developing more efficient and eco-friendly synthetic protocols. chemmethod.com Future research in this area will likely focus on:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. rjptonline.org